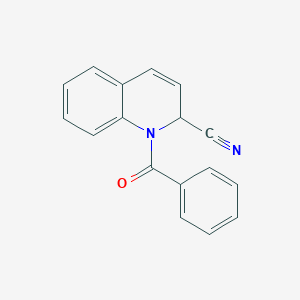

1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11908. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzoyl-2H-quinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c18-12-15-11-10-13-6-4-5-9-16(13)19(15)17(20)14-7-2-1-3-8-14/h1-11,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISINJAULVPSFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801035909 | |

| Record name | 1-Benzoyl-1,2-dihydroquinaldonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809900 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13721-17-0 | |

| Record name | 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13721-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzoyl-1,2-dihydroquinaldonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzoyl-1,2-dihydroquinaldonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-2-CYANO-1,2-DIHYDROQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile via the Reissert Reaction

This document provides an in-depth technical overview for the synthesis of 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a class of compounds commonly known as Reissert compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed mechanistic insights, a robust experimental protocol, and critical safety considerations.

Introduction and Strategic Overview

This compound is a valuable synthetic intermediate. Its structure, featuring a dihydroquinoline backbone functionalized with a benzoyl group on the nitrogen and a nitrile group at the 2-position, allows for a variety of subsequent chemical transformations. The primary and most established route to this and related structures is the Reissert reaction.[1][2]

The Reissert reaction, named after its discoverer Arnold Reissert, facilitates the addition of an acyl group and a cyanide moiety across the 1,2-position of quinolines and isoquinolines.[1][3] This guide will focus on the specific application of this reaction to quinoline using benzoyl chloride as the acylating agent and potassium cyanide as the cyanide source. We will dissect the reaction from a mechanistic standpoint, provide a field-proven laboratory protocol, and emphasize the stringent safety measures required for handling the reagents involved.

Mechanistic Insights: The Reissert Reaction Pathway

The synthesis proceeds through a well-understood, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Acylation of the Quinoline Nitrogen The reaction is initiated by the electrophilic acylation of the nitrogen atom in the quinoline ring by benzoyl chloride. The nitrogen lone pair attacks the carbonyl carbon of the benzoyl chloride, forming a highly electrophilic N-acylquinolinium intermediate. This activation step is crucial as it significantly increases the susceptibility of the quinoline ring to nucleophilic attack.

Step 2: Nucleophilic Attack by Cyanide The positively charged N-acylquinolinium ion is now primed for attack by a nucleophile. The cyanide ion (CN⁻), furnished by potassium cyanide, acts as the nucleophile, attacking the electron-deficient C2 position of the quinolinium ring.[3] This attack neutralizes the positive charge on the nitrogen and results in the formation of the stable 1,2-dihydroquinoline product.

Below is a diagram illustrating the core mechanistic pathway.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile

Foreword: Unveiling the Versatility of a Classic Heterocycle

1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a prominent member of the class of molecules known as Reissert compounds, stands as a testament to the enduring power of classical organic reactions in modern chemical synthesis. First described by Arnold Reissert in 1905, this compound is more than a mere curiosity; it is a pivotal intermediate, offering a gateway to a diverse array of functionalized quinoline and isoquinoline derivatives.[1][2][3] Its unique structural arrangement, featuring a benzoyl group on the nitrogen and a cyano group at the 2-position of the dihydroquinoline core, imbues it with a rich and exploitable reactivity.[1] This guide provides a comprehensive exploration of the synthesis, physicochemical properties, and synthetic utility of this compound, tailored for researchers and professionals engaged in synthetic chemistry and drug development. We will delve into the causality behind experimental choices and provide a framework for its effective utilization in the laboratory.

The Genesis: Synthesis via the Reissert Reaction

The primary route to this compound is the eponymous Reissert reaction. This elegant transformation involves the reaction of quinoline with an acid chloride (in this case, benzoyl chloride) and a cyanide source, typically potassium cyanide.[2][3] The reaction is often performed under biphasic conditions, utilizing a solvent like methylene chloride to dissolve the quinoline and benzoyl chloride, and water for the potassium cyanide.[1]

Reaction Mechanism: A Stepwise Covalent Modification

The mechanism of the Reissert reaction is a well-established, two-step process that hinges on the nucleophilicity of the quinoline nitrogen and the subsequent addition of a cyanide ion.

-

N-Acylation: The reaction initiates with the acylation of the nitrogen atom of the quinoline ring by benzoyl chloride. This forms a highly electrophilic N-acylquinolinium intermediate.

-

Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the 2-position of the activated quinolinium ring, leading to the formation of the stable 1,2-dihydroquinolinecarbonitrile product.[1][4]

The choice of a biphasic system is a practical one, designed to bring the organic-soluble quinoline and the water-soluble cyanide salt into reactive proximity at the interface, often facilitated by phase-transfer catalysts in modern variations.

Caption: The Reissert reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Synthetic Procedure

This protocol is based on established methods for the Reissert reaction.

Materials:

-

Quinoline

-

Benzoyl chloride

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, including a two-neck round-bottom flask, dropping funnel, and magnetic stirrer.

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve quinoline in dichloromethane in a two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cyanide Solution: In a separate beaker, carefully dissolve potassium cyanide in deionized water. Handle KCN with extreme care, using appropriate personal protective equipment (PPE) and avoiding contact with acids to prevent the release of toxic hydrogen cyanide gas.

-

Addition of Reactants: Add the aqueous KCN solution to the stirred quinoline solution.

-

Benzoyl Chloride Addition: Slowly add benzoyl chloride to the biphasic mixture via the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed. Maintain the temperature with an ice bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, separate the organic layer. Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution, and finally a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Core Physicochemical and Spectroscopic Profile

The accurate characterization of this compound is essential for its use in further synthetic applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂N₂O | [5] |

| Molecular Weight | 260.29 g/mol | [5] |

| CAS Number | 13721-17-0 | [5] |

| Appearance | Crystalline solid | General knowledge |

| Boiling Point | 479.8°C at 760 mmHg (Predicted) | [6] |

| Density | 1.27 g/cm³ (Predicted) | [6] |

| Solubility | 10.3 µg/mL at pH 7.4 | [5] |

Stability and Storage

This compound is generally stable under standard laboratory conditions. However, it is susceptible to hydrolysis, particularly under acidic or strongly basic conditions, which can cleave the acyl and cyano groups.[1][2] The primary degradation pathway involves hydrolysis to yield aldehydes and quinaldic acid.[3] Therefore, it is recommended to store the compound in a cool, dry place, away from strong acids and bases. For long-term storage, an inert atmosphere is advisable to prevent slow degradation.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous identification of the compound.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline and benzoyl rings, and a characteristic signal for the proton at the C2 position. |

| ¹³C NMR | Resonances for the carbonyl carbon, the nitrile carbon, and the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the amide (~1660 cm⁻¹), the C≡N stretch of the nitrile (~2240 cm⁻¹), and C-H stretches of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 260, with a prominent fragment at m/z = 105 corresponding to the benzoyl cation.[5] |

Analytical Workflow

The following workflow outlines a standard procedure for the characterization of a newly synthesized batch of this compound.

Caption: A typical analytical workflow for the purification and characterization of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its unique structural features, which allow for a variety of chemical transformations.

Key Reactive Sites

The primary site of reactivity is the acidic methine proton at the C2 position, which can be deprotonated by a suitable base to form a stabilized anion. This anion can then react with various electrophiles. Additionally, the compound can undergo hydrolysis under acidic conditions.[1]

Major Transformations and Applications

-

Aldehyde Synthesis: Acid-catalyzed hydrolysis of the Reissert compound regenerates the quinoline ring and produces an aldehyde corresponding to the acyl group, along with quinaldic acid.[1][2][3] This provides a method for converting acid chlorides into aldehydes.

-

Alkylation and Arylation: The anion generated by deprotonation at C2 can be alkylated or arylated, introducing a wide range of substituents at this position.

-

Synthesis of Heterocyclic Systems: The versatile reactivity of Reissert compounds has been exploited in the total synthesis of various alkaloids and other complex heterocyclic frameworks.[1]

Caption: Key synthetic transformations of this compound.

Safety and Handling

As a chemical intermediate, this compound requires careful handling.

-

GHS Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably a fume hood.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone intermediate in heterocyclic chemistry. Its straightforward synthesis via the Reissert reaction, coupled with its versatile reactivity, makes it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile, as detailed in this guide, is paramount for its successful application in research and development.

References

- Reissert reaction - Grokipedia. (2026, January 7).

-

Reissert Reaction - Cambridge University Press. Retrieved from [Link]

-

Reissert reaction - Wikipedia. Retrieved from [Link]

-

Reissert Compounds. Further Alkylation Studies and a Novel Rearrangement. Journal of the American Chemical Society. Retrieved from [Link]

-

Synthetic uses of open-chain analogs of Reissert compounds. The Journal of Organic Chemistry. Retrieved from [Link]

-

Reissert indole synthesis - Wikipedia. Retrieved from [Link]

-

Reissert Reaction. Retrieved from [Link]

-

2-Benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile | C17H12N2O | CID 230488 - PubChem. Retrieved from [Link]

-

2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl- | C17H12N2O | CID 26219 - PubChem. Retrieved from [Link]

-

Mechanism of the Acid-catalyzed Hydrolysis of Reissert Compounds - ACS Publications. Retrieved from [Link]

-

2-benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile - 844-25-7, C17H12N2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Retrieved from [Link]

-

This compound (C17H12N2O) - PubChemLite. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Reissert reaction - Wikipedia [en.wikipedia.org]

- 3. Reissert Reaction [drugfuture.com]

- 4. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. 2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl- | C17H12N2O | CID 26219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

The Reissert-Kaufmann Reaction: A Comprehensive Guide to the Formation of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile

This in-depth technical guide provides a comprehensive exploration of the Reissert-Kaufmann reaction, focusing on the mechanism of formation for its archetypal product, 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile, commonly known as a Reissert compound. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this classic and synthetically valuable transformation in heterocyclic chemistry.

Introduction: The Significance of Reissert Compounds

The Reissert reaction, first reported by Arnold Reissert in 1905, is a cornerstone of heterocyclic chemistry.[1][2] It provides a powerful method for the functionalization of quinolines, isoquinolines, and other related nitrogen-containing aromatic heterocycles.[1][2] The resulting products, known as Reissert compounds, are versatile synthetic intermediates.[2][3] Specifically, this compound serves as a key precursor for the synthesis of a variety of substituted quinolines, which are prominent scaffolds in numerous pharmacologically active molecules.[4][5]

The core transformation involves the reaction of quinoline with benzoyl chloride and a cyanide source, typically potassium cyanide, to yield the target dihydroquinoline derivative.[1][2] Understanding the intricacies of this reaction's mechanism is paramount for optimizing reaction conditions, predicting outcomes with substituted analogs, and designing novel synthetic strategies.

The Reaction Mechanism: A Step-by-Step Elucidation

The formation of this compound proceeds through a well-established, multi-step mechanism involving nucleophilic addition to an activated quinolinium salt.[2][6] The causality behind each step is critical to appreciating the reaction's efficiency and occasional limitations.

Step 1: Acylation and Formation of the N-Acylquinolinium Intermediate

The reaction is initiated by the acylation of the nitrogen atom of the quinoline ring by benzoyl chloride. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is a crucial activation step. The nitrogen atom in quinoline is not inherently electrophilic enough to be attacked by the cyanide nucleophile.[7] The acylation process transforms the neutral quinoline into a highly electrophilic N-acylquinolinium salt.[2] This salt is significantly more susceptible to nucleophilic attack due to the positive charge on the nitrogen atom, which withdraws electron density from the aromatic ring system.

Caption: Initial acylation of quinoline to form the reactive intermediate.

Step 2: Nucleophilic Addition of Cyanide

The positively charged N-acylquinolinium intermediate is now primed for nucleophilic attack. The cyanide ion (CN⁻), a potent nucleophile, adds to the C2 position of the quinolinium ring.[6][8] This position is the most electrophilic carbon in the ring due to its proximity to the positively charged nitrogen atom. The attack at C2 is a classic example of nucleophilic addition to a carbon-heteroatom double bond system within an aromatic framework.[9] This addition breaks the aromaticity of the pyridine ring, resulting in the formation of a dihydroquinoline system.

Caption: Nucleophilic attack by cyanide at the C2 position.

The overall mechanistic flow can be visualized as a two-step sequence, highlighting the critical role of the initial activation.

Caption: Overall workflow of the Reissert-Kaufmann reaction.

Experimental Protocol for Synthesis

The following is a representative, field-proven protocol for the synthesis of this compound. The choice of a biphasic solvent system is a key experimental design feature, facilitating the reaction between the organic-soluble quinoline and the water-soluble cyanide salt.[2]

Caution: This reaction involves highly toxic cyanide salts and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

Materials and Equipment:

-

Quinoline

-

Benzoyl chloride

-

Potassium cyanide

-

Dichloromethane

-

Water

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, dissolve quinoline in dichloromethane. In a separate beaker, prepare a solution of potassium cyanide in water. Add the aqueous potassium cyanide solution to the flask.

-

Addition of Benzoyl Chloride: Vigorously stir the biphasic mixture. Slowly add freshly distilled benzoyl chloride from the dropping funnel over a period of approximately one hour. An exothermic reaction is expected, and the temperature may rise.

-

Reaction Monitoring: Continue vigorous stirring for an additional 2-3 hours after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Purification of the Organic Layer: Wash the dichloromethane layer successively with water, dilute hydrochloric acid (to remove any unreacted quinoline), water, dilute sodium hydroxide (to remove any unreacted benzoyl chloride), and finally with water again.

-

Isolation of the Product: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting solid is this compound.

-

Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield a crystalline solid.

Factors Influencing the Reaction

The success and yield of the Reissert reaction are contingent upon several experimental parameters. Understanding these factors allows for rational optimization and troubleshooting.

| Factor | Influence on the Reaction | Rationale |

| Solvent System | A biphasic system (e.g., dichloromethane/water) is often preferred.[2] | This allows for the dissolution of both the organic-soluble quinoline and the water-soluble potassium cyanide, facilitating their interaction at the interface. |

| Cyanide Source | Potassium cyanide is traditional. Trimethylsilyl cyanide (TMSCN) can be used in anhydrous conditions.[2][10] | TMSCN can improve yields with sensitive acyl chlorides by avoiding hydrolysis.[2] Tri-n-butyltin cyanide is another alternative. |

| Acylating Agent | Benzoyl chloride is standard. Other acid chlorides and sulfonyl chlorides can also be used.[11] | The nature of the acyl group influences the stability and subsequent reactivity of the Reissert compound. |

| Phase Transfer Catalyst | Catalysts like benzyltrimethylammonium chloride can improve yields.[10] | These catalysts facilitate the transfer of the cyanide ion from the aqueous phase to the organic phase, increasing the reaction rate. |

| Temperature | The reaction is typically run at or slightly above room temperature. | The initial acylation is often exothermic. Controlling the temperature prevents side reactions. |

Conclusion and Future Directions

The Reissert-Kaufmann reaction remains a highly relevant and powerful tool in synthetic organic chemistry. Its mechanism, centered on the activation of the quinoline ring via N-acylation followed by nucleophilic cyanide addition, is a classic illustration of fundamental reactivity principles. The resulting this compound and its analogs are valuable precursors for a wide array of more complex heterocyclic systems, including those with significant biological activity.

Future research in this area continues to focus on the development of enantioselective variants of the Reissert reaction, the expansion of its scope to other heterocyclic systems, and the application of Reissert compounds in novel synthetic transformations and total synthesis endeavors.[2] A thorough understanding of the core mechanism detailed in this guide is the foundation upon which these future innovations will be built.

References

-

Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. Available at: [Link]

-

Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (n.d.). National Institutes of Health. Available at: [Link]

-

Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. (n.d.). Journal of the Chemical Society C: Organic. Available at: [Link]

- Reissert reaction. (2026). Grokipedia.

- Reissert Reaction. (n.d.). Cambridge University Press.

-

Nucleophilic addition to quinolines and isoquinolines. (n.d.). Química Organica.org. Available at: [Link]

-

ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). National Institutes of Health. Available at: [Link]

- Davis, J. W. (1962). Studies with Quinolines. II. The Acid-Catalyzed Hydrolysis of Reissert Compounds. The Journal of Organic Chemistry, 27(1), 46-48.

- Popp, F. D. (1980).

- Popp, F. D., & Kirt, J. (n.d.). REISSERT COMPOUND STUDIES. LII1. A NEW SYNTHESIS OF REISSERT COMPOUNDS USING TRI-n-BUTYLTIN CYANIDE. ElectronicsAndBooks.

-

Nucleophilic Addition Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

-

Nucleophilic addition. (n.d.). Wikipedia. Available at: [Link]

- Popp, F. D., Blount, W., & Melvin, P. (1961). Reissert Compound Studies. II. Nature of the Quinoline1, 2. The Journal of Organic Chemistry, 26(12), 4930-4933.

- (±)-2-Benzoyl-8-ethyl-1,2-dihydroisoquinoline-1-carbonitrile: An original Reissert compound. (2025).

-

Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. (n.d.). National Institutes of Health. Available at: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

-

(±)-2-Benzoyl-8-ethyl-1,2-dihydroisoquinoline-1-carbonitrile: an original Reissert compound. (2025). ResearchGate. Available at: [Link]

Sources

- 1. Reissert reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]

- 9. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 10. dl.ndl.go.jp [dl.ndl.go.jp]

- 11. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile (CAS No. 13721-17-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile, registered under CAS number 13721-17-0, is a heterocyclic organic compound belonging to the class of Reissert compounds. First described by Arnold Reissert in 1905, these N-acyl-dihydroquinolinecarbonitriles are valuable intermediates in organic synthesis, particularly for the preparation of substituted quinolines and in the synthesis of various biologically active molecules.[1] This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of this versatile compound, with a focus on its relevance to researchers in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3][4] |

| CAS Number | 13721-17-0 | [2][3][4] |

| Molecular Formula | C₁₇H₁₂N₂O | [3][4] |

| Molecular Weight | 260.29 g/mol | [3][4] |

| IUPAC Name | 1-benzoyl-2H-quinoline-2-carbonitrile | [3][4] |

| Synonyms | 1-Benzoyl-2-cyano-1,2-dihydroquinoline, Quinaldonitrile, 1-benzoyl-1,2-dihydro- | [3][4] |

| Boiling Point | 479.8 °C at 760 mmHg | [4] |

| Flash Point | 244 °C | [4] |

| Density | 1.27 g/cm³ | [4] |

| Solubility | 10.3 µg/mL at pH 7.4 | [3] |

| Appearance | Powder | [5] |

| Melting Point | 93-95 °C | [5] |

Structural Elucidation

The structural framework of this compound is characterized by a dihydroquinoline core, with a benzoyl group attached to the nitrogen atom and a nitrile group at the 2-position. This structure has been confirmed through various spectroscopic techniques.

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: Detailed proton and carbon nuclear magnetic resonance spectra provide insights into the arrangement of atoms within the molecule.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to the functional groups present, such as the carbonyl (C=O) of the benzoyl group and the nitrile (C≡N) group.[3]

-

Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry data confirms the molecular weight of the compound. The mass spectrum shows a top peak at m/z 105, corresponding to the benzoyl cation, and a molecular ion peak at m/z 260.[3]

The relationship between the core chemical entities of this compound can be visualized as follows:

Caption: Core components of this compound.

Synthesis

This compound is classically synthesized via the Reissert reaction. This reaction involves the treatment of quinoline with an acyl chloride (in this case, benzoyl chloride) and a cyanide source, such as potassium cyanide or trimethylsilyl cyanide.[1][6]

Experimental Protocol: A Modern Approach to the Reissert Reaction

A contemporary and efficient method for the synthesis of Reissert compounds utilizes trimethylsilyl cyanide, which offers advantages in terms of safety and reaction conditions.[6]

Materials:

-

Quinoline

-

Benzoyl chloride

-

Trimethylsilyl cyanide

-

Aluminum chloride (catalyst)

-

Methylene chloride (solvent)

-

Silica gel

Step-by-Step Methodology:

-

In a dry reaction vessel under an inert atmosphere, dissolve quinoline in methylene chloride.

-

Add a catalytic amount of aluminum chloride to the solution.

-

To this mixture, add benzoyl chloride, followed by the dropwise addition of trimethylsilyl cyanide.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the mixture is passed through a short column of silica gel to remove the aluminum salts.

-

The solvent is then removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system.

The following diagram illustrates the general workflow for the synthesis of this Reissert compound:

Caption: Synthetic workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is centered around its identity as a Reissert compound. The presence of the acidic proton at the 2-position allows for the formation of a stabilized anion, which can then react with various electrophiles. Hydrolysis of the Reissert compound can yield quinoline-2-carboxylic acid.[1]

While specific applications for CAS 13721-17-0 are not extensively documented in the readily available literature, the broader class of quinoline derivatives and related heterocyclic structures are of significant interest in medicinal chemistry and drug discovery.

-

Anticancer Agents: Substituted quinolines have been investigated as potential anticancer agents. For instance, 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines have been identified as inducers of apoptosis in cancer cell lines.[7] This suggests that the quinoline scaffold can be a valuable starting point for the design of novel antineoplastic drugs.

-

DNA Intercalators: The planar aromatic structure of the quinoline ring system is a key feature in molecules that can intercalate with DNA. Benzimidazo[1,2-a]quinolines, which share structural similarities, are being explored as potential DNA intercalators.[8]

The utility of this compound lies in its potential as a versatile building block for the synthesis of a diverse library of quinoline-based compounds for biological screening.

Safety and Handling

This compound is classified as harmful if swallowed (H302).[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS No. 13721-17-0) is a well-characterized Reissert compound with a rich history in organic synthesis. Its established chemical and physical properties, coupled with a straightforward synthetic route, make it an accessible and valuable intermediate for researchers. While direct applications are still emerging, its structural relationship to biologically active quinoline derivatives positions it as a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further exploration of the reactivity of this compound and its derivatives is warranted to unlock its full potential in drug discovery and materials science.

References

-

2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl- | C17H12N2O | CID 26219 - PubChem. Available at: [Link]

-

Reissert Reaction - Wikipedia. Available at: [Link]

-

A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS - S. Ruchirawat, N. Phadungkul, M. Chuankamnerdkarn. Available at: [Link]

-

Discovery of 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2: Structure-activity relationships of the 4-, 5-, 6-, 7- and 8-positions - PubMed. Available at: [Link]

-

Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines - MDPI. Available at: [Link]

Sources

- 1. Reissert reaction - Wikipedia [en.wikipedia.org]

- 2. This compound | 13721-17-0 [chemicalbook.com]

- 3. 2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl- | C17H12N2O | CID 26219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-Quinolinecarbonitrile 97 1436-43-7 [sigmaaldrich.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Discovery of 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2: Structure-activity relationships of the 4-, 5-, 6-, 7- and 8-positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines [mdpi.com]

The Enduring Legacy of Reissert Compounds: A Comprehensive Guide to their Synthesis and Application in Modern Organic Chemistry

Abstract

For over a century, Reissert compounds have occupied a significant niche in the synthetic organic chemist's toolbox. Initially conceived as simple adducts of quinolines and isoquinolines, their chemistry has blossomed into a versatile platform for the synthesis of a diverse array of heterocyclic systems. This in-depth technical guide provides a comprehensive exploration of Reissert compounds, from their fundamental synthesis and reactivity to their strategic application in the construction of complex natural products and medicinally relevant scaffolds. We will delve into the mechanistic underpinnings of classical and contemporary Reissert chemistry, furnish detailed experimental protocols, and illuminate the causal logic behind key procedural choices, offering researchers, scientists, and drug development professionals a thorough understanding of this enduring class of synthetic intermediates.

Introduction: The Genesis and Structural Hallmarks of Reissert Compounds

First described by Arnold Reissert in 1905, Reissert compounds are formally 1-acyl-2-cyano-1,2-dihydroquinolines or 2-acyl-1-cyano-1,2-dihydroisoquinolines.[1][2] These structures arise from the reaction of a quinoline or isoquinoline with an acid chloride and a cyanide source, typically potassium cyanide or trimethylsilyl cyanide.[2][3] The classical Reissert reaction is a robust method for the formation of these adducts, which serve as stable, isolable intermediates.[2][4]

The key structural feature of a Reissert compound is the presence of an acyl group on the nitrogen atom and a cyano group at the adjacent C2 (for quinolines) or C1 (for isoquinolines) position. This arrangement renders the proton at the C2/C1 position acidic, making it susceptible to deprotonation and subsequent functionalization.[2] This reactivity is the cornerstone of the synthetic utility of Reissert compounds.

The Classical Reissert Reaction: Formation and Mechanism

The traditional synthesis of Reissert compounds, known as the Reissert reaction, involves the treatment of a quinoline or isoquinoline with an acid chloride and potassium cyanide.[1][4] The reaction is typically performed in a biphasic system of an organic solvent (like dichloromethane) and water, where the water helps to dissolve the potassium cyanide.[2]

The mechanism proceeds through two key steps:

-

N-Acylation: The nitrogen atom of the heterocyclic base attacks the electrophilic carbonyl carbon of the acid chloride, forming a highly reactive N-acylquinolinium or N-acylisoquinolinium intermediate.[2]

-

Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the electron-deficient C2 position of the quinolinium salt or the C1 position of the isoquinolinium salt.[2][5] This addition restores aromaticity to the benzene ring and generates the dihydroquinoline or dihydroisoquinoline core of the Reissert compound.

Caption: Figure 1: Mechanism of the Classical Reissert Reaction.

A significant advancement in the synthesis of Reissert compounds involves the use of trimethylsilyl cyanide (TMSCN) in an anhydrous, homogeneous medium.[3] This modification is particularly advantageous when using reactive acid chlorides that are susceptible to hydrolysis in the traditional biphasic system, often leading to improved yields.[2][3] Aluminum chloride can be used as a catalyst in this variation.[3]

Experimental Protocol: Synthesis of 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline

This protocol is a representative example of a classical Reissert reaction.

Materials:

-

Isoquinoline

-

Benzoyl chloride

-

Potassium cyanide

-

Dichloromethane

-

Water

Procedure:

-

In a flask equipped with a stirrer, dissolve isoquinoline in dichloromethane.

-

In a separate beaker, dissolve potassium cyanide in water.

-

Cool the isoquinoline solution in an ice bath and add the benzoyl chloride dropwise with vigorous stirring.

-

Slowly add the aqueous potassium cyanide solution to the reaction mixture.

-

Allow the reaction to stir vigorously at room temperature for several hours.

-

Separate the organic layer, wash it with water, dilute hydrochloric acid, and then a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The Diverse Reactivity of Reissert Compounds: A Gateway to Molecular Complexity

The true power of Reissert compounds lies in their versatile reactivity, which allows for the introduction of a wide range of substituents onto the heterocyclic core.

Hydrolysis: A Route to Aldehydes and Carboxylic Acids

One of the earliest and most well-known applications of Reissert compounds is their hydrolysis to yield aldehydes and the parent heterocycle-2-carboxylic acid.[1][4][6] Acid-catalyzed hydrolysis proceeds through a mechanism involving protonation of the nitrile, followed by attack of water and subsequent fragmentation.[6] This reaction provides a convenient method for converting an acid chloride into its corresponding aldehyde.[2]

Under more forcing acidic or basic conditions, the hydrolysis can proceed further to yield the corresponding carboxylic acid.[2] For example, the hydrolysis of a quinoline-derived Reissert compound can produce quinaldic acid.[1][2]

Caption: Figure 3: The Reissert Indole Synthesis.

Conclusion and Future Outlook

Reissert compounds have proven to be remarkably versatile and enduring synthetic intermediates. From their classical applications in the synthesis of aldehydes and carboxylic acids to their modern use in complex tandem and radical reactions, their chemistry continues to evolve and find new applications. The ability to readily introduce a wide range of substituents onto the privileged quinoline and isoquinoline scaffolds ensures that Reissert chemistry will remain a valuable strategy for synthetic chemists in academia and industry, particularly in the fields of medicinal chemistry and natural product synthesis. Future developments in this area are likely to focus on the development of new catalytic and enantioselective variants of Reissert-type reactions, further expanding the synthetic power of these remarkable compounds.

References

-

Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. [Link]

- Grokipedia. (2026, January 7). Reissert reaction.

-

Cobb, R. L., & McEwen, W. E. (1955). Mechanism of the Acid-catalyzed Hydrolysis of Reissert Compounds. Journal of the American Chemical Society, 77(19), 5042–5047. [Link]

-

Wikipedia. (n.d.). Reissert indole synthesis. Retrieved January 13, 2026, from [Link]

-

Ruchirawat, S., Phadungkul, N., Chuankamnerdkarn, M., & Thebtaranonth, C. (1977). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. HETEROCYCLES, 6(1), 43-46. [Link]

-

chemeurope.com. (n.d.). Reissert reaction. Retrieved January 13, 2026, from [Link]

-

Cambridge University Press. (n.d.). Reissert Reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Reissert Indole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). An unusual reaction of a Reissert compound involving alkylation, rearrangement, S N Ar and SET processes. Retrieved January 13, 2026, from [Link]

-

YouTube. (2020, December 2). Reissert indole synthesis mechanism explained. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Reissert Reaction. Retrieved January 13, 2026, from [Link]

-

Semantic Scholar. (n.d.). Recent Developments in Reissert-Type Multicomponent Reactions. Retrieved January 13, 2026, from [Link]

-

IntechOpen. (2023). Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Reissert reaction (aldehyde synthesis). Retrieved January 13, 2026, from [Link]

-

ACS Publications. (1966). Acid-Catalyzed Condensation of a Reissert Compound with Acrylonitrile. Retrieved from [Link]

-

ACS Publications. (1949). Mechanism of the Acid Catalyzed Formation of Aldehydes from Reissert Compounds. Retrieved from [Link]

-

ACS Publications. (1953). Reissert Compounds. Further Alkylation Studies and a Novel Rearrangement1. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Medicinal Chemistry In The Path Of Drug Discovery. Retrieved from [Link]

-

chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved January 13, 2026, from [Link]

-

ACS Publications. (1975). Intramolecular reactions of Reissert compounds. Retrieved from [Link]

-

ACS Publications. (1955). The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds). Retrieved from [Link]

-

ACS Publications. (1961). Reissert Compound Studies. II. Nature of the Quinoline1, 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Reissert Indole Synthesis. Retrieved January 13, 2026, from [Link]

-

PubMed. (2013). Enzyme catalysed tandem reactions. Retrieved from [Link]

-

ACS Publications. (1978). Synthetic uses of open-chain analogs of Reissert compounds. Retrieved from [Link]

-

ResearchGate. (2016). Reissert-Indole-Synthesis.pdf. Retrieved from [Link]

-

PubMed Central. (2008). Tandem Reactions for Streamlining Synthesis: Enantio- and Diastereoselective One-pot Generation of Functionalized Epoxy Alcohols. Retrieved from [Link]

-

MDPI. (2021). On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. Retrieved from [Link]

-

MDPI. (2022). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 4: Radical Reactions. Retrieved from [Link]

-

YouTube. (2018, May 25). Tandem and Domino reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Triazoles in Anion-Binding Catalysis: New Entry to Enantioselective Reissert-Type Reactions. Retrieved January 13, 2026, from [Link]

-

PubMed Central. (2015). Radicals: Reactive Intermediates with Translational Potential. Retrieved from [Link]

-

ACS Publications. (2000). Reagent-Controlled Transition-Metal-Catalyzed Radical Reactions. Retrieved from [Link]

-

YouTube. (2020, March 23). Reissert Indole Synthesis: The Path to Perfect Indoles. Retrieved from [Link]

-

PubMed. (1998). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Retrieved from [Link]

Sources

- 1. Reissert reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Reissert_reaction [chemeurope.com]

- 5. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. pubs.acs.org [pubs.acs.org]

The Enduring Legacy of Arnold Reissert: A Technical Guide to Quinoline-Based Reissert Compounds

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the discovery, history, and synthetic applications of quinoline-based Reissert compounds. More than a century after their initial discovery, these versatile intermediates continue to be of significant interest in organic synthesis and medicinal chemistry. This guide will delve into the foundational work of Arnold Reissert, elucidate the reaction mechanism with contemporary insights, provide detailed experimental protocols, and explore the diverse applications of these compounds in the synthesis of complex molecules and pharmacologically active agents.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties. The unique electronic and structural features of the quinoline nucleus make it a versatile building block for the design of novel therapeutic agents and functional materials. The development of efficient methods for the functionalization of the quinoline ring is, therefore, a cornerstone of modern synthetic chemistry. The Reissert reaction stands out as a classic and powerful tool for the introduction of a cyano group and an acyl group at the 1- and 2-positions of the quinoline core, paving the way for a myriad of subsequent transformations.

A Journey Back in Time: The Discovery by Arnold Reissert

In 1905, the German chemist Arnold Reissert published a seminal paper in Berichte der deutschen chemischen Gesellschaft titled "Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen" (On the introduction of the benzoyl group into tertiary cyclic bases). This publication detailed a novel reaction wherein quinoline reacts with an acid chloride and potassium cyanide to yield a 1-acyl-2-cyano-1,2-dihydroquinoline, a class of compounds that would come to be known as Reissert compounds. This discovery was a significant breakthrough, providing a new avenue for the derivatization of quinolines and other nitrogen-containing heterocycles.

Initially, the primary application of the Reissert reaction was the transformation of quinoline into quinaldic acid (quinoline-2-carboxylic acid) through subsequent hydrolysis of the Reissert compound. Over the decades, the scope and utility of Reissert compounds have expanded dramatically, establishing them as versatile intermediates in organic synthesis.

Unraveling the Mechanism: A Step-by-Step Look at the Reissert Reaction

The formation of a quinoline-based Reissert compound is a fascinating cascade of reactions that hinges on the activation of the quinoline ring. The generally accepted mechanism proceeds as follows:

-

N-Acylation: The reaction commences with the acylation of the nitrogen atom of the quinoline ring by the acid chloride. This step is crucial as it forms a highly electrophilic N-acylquinolinium intermediate. The positive charge on the nitrogen atom activates the heterocyclic ring, making it susceptible to nucleophilic attack.

-

Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, then attacks the activated N-acylquinolinium intermediate. In the case of quinoline, this attack preferentially occurs at the C-2 position. This step results in the formation of the 1-acyl-2-cyano-1,2-dihydroquinoline, the stable Reissert compound.

The reaction is typically carried out in a biphasic system, often using a mixture of an organic solvent like dichloromethane and water. This setup is necessary because the inorganic cyanide salt is soluble in the aqueous phase, while the quinoline and acid chloride are in the organic phase. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the cyanide ion into the organic phase, thereby accelerating the reaction.

Diagram: The Reissert Reaction Mechanism for Quinoline

Caption: The two-step mechanism of the Reissert reaction.

Synthetic Utility and Applications in Drug Discovery

The true power of quinoline-based Reissert compounds lies in their versatility as synthetic intermediates. The presence of the acidic proton at the C-2 position allows for deprotonation to form a stabilized anion, which can then react with a wide range of electrophiles. This reactivity opens up a vast chemical space for the synthesis of diverse quinoline derivatives.

Synthesis of Quinaldic Acid and its Derivatives

As originally demonstrated by Reissert, the hydrolysis of the Reissert compound provides a straightforward route to quinaldic acid. This reaction is robust and has been a standard method for the synthesis of this important compound and its derivatives.

Alkylation and Arylation at the C-2 Position

The anion generated from the Reissert compound can be readily alkylated or arylated, allowing for the introduction of various substituents at the 2-position of the quinoline ring. This strategy has been extensively used in the total synthesis of isoquinoline alkaloids.

Precursors to Biologically Active Molecules

The unique reactivity of Reissert compounds has been harnessed in the synthesis of a variety of pharmacologically active molecules.

-

Antiviral Agents: Modified Reissert compounds have been investigated as inhibitors of HIV-1 reverse transcriptase. The synthesis of novel quinoline and quinoxaline derivatives using a modified Reissert method has led to the identification of compounds with significant inhibitory activity.

-

Anticancer Agents: The quinoline scaffold is a common feature in many anticancer drugs. While direct synthesis of approved drugs using the Reissert reaction as a key step is not always the case, the functionalized quinolines accessible through Reissert chemistry serve as valuable building blocks for the development of new anticancer agents.

-

Antibacterial Agents: Fluoroquinolones are a well-known class of antibiotics. The ability to introduce diverse substituents onto the quinoline ring via Reissert chemistry provides a platform for the synthesis of novel antibacterial compounds.

Table 1: Representative Applications of Quinoline-Based Reissert Compounds

| Application Area | Example Transformation | Significance |

| Carboxylic Acid Synthesis | Hydrolysis of 1-benzoyl-2-cyano-1,2-dihydroquinoline | Direct route to quinaldic acid |

| Alkaloid Synthesis | Alkylation of the Reissert anion with an electrophile | Key step in the synthesis of isoquinoline alkaloids |

| Medicinal Chemistry | Synthesis of modified Reissert analogs | Development of HIV-1 reverse transcriptase inhibitors |

| Functionalization | Reaction with various electrophiles | Introduction of diverse functional groups at the C-2 position |

Experimental Protocols: A Practical Guide

The following section provides a generalized, step-by-step protocol for the synthesis of a classic quinoline-based Reissert compound, 1-benzoyl-2-cyano-1,2-dihydroquinoline. Researchers should always consult original literature and perform appropriate risk assessments before conducting any experiment.

Synthesis of 1-Benzoyl-2-cyano-1,2-dihydroquinoline

This procedure is a representative example of the Reissert reaction.

Materials:

-

Quinoline

-

Benzoyl chloride

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve quinoline in dichloromethane. Cool the solution in an ice bath.

-

Addition of Reagents: In a separate beaker, prepare a solution of potassium cyanide in water. Handle KCN with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

-

Reaction Execution: To the cooled quinoline solution, add benzoyl chloride dropwise from the dropping funnel with vigorous stirring. After the addition of benzoyl chloride is complete, add the aqueous solution of potassium cyanide to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude Reissert compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-benzoyl-2-cyano-1,2-dihydroquinoline.

Spectroscopic Data for 1-Benzoyl-2-cyano-1,2-dihydroquinoline:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinoline and benzoyl groups, as well as a key singlet for the proton at the C-2 position.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the nitrile carbon, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the carbonyl (C=O) and nitrile (C≡N) functional groups.

Diagram: Experimental Workflow for Reissert Compound Synthesis

Caption: A typical experimental workflow for the synthesis and purification of a quinoline-based Reissert compound.

Conclusion and Future Outlook

The discovery of quinoline-based Reissert compounds by Arnold Reissert over a century ago marked a pivotal moment in heterocyclic chemistry. These compounds have evolved from simple precursors for quinaldic acid to highly valuable and versatile intermediates in modern organic synthesis. Their unique reactivity continues to be exploited for the construction of complex molecular architectures, including natural products and novel drug candidates. As the demand for new therapeutic agents with improved efficacy and selectivity grows, the enduring legacy of the Reissert reaction will undoubtedly continue to inspire innovation in the field of drug discovery and development. Future research will likely focus on the development of more efficient and enantioselective variations of the Reissert reaction, further expanding its synthetic utility and impact.

References

-

Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. [Link]

-

The Chemistry and Applications of Quinoline: A Comprehensive Review. Oriental Journal of Chemistry. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Reissert Reaction. Cambridge University Press. [Link]

-

Popp, F. D. Application of Reissert Compounds to the Total Synthesis of Isoquinoline Alkaloids and Related Compounds. ElectronicsAndBooks. [Link]

-

Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds. Spring 2021 Meeting of the APS Ohio-Region Section. [Link]

-

Recent Developments in Reissert-Type Multicomponent Reactions. Semantic Scholar. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. [Link]

-

3-hydroxyquinoline - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal. [Link]

-

A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. ResearchGate. [Link]

-

2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

Phase-transfer catalyst - Wikipedia. Wikipedia. [Link]

-

Recent Progress in the Synthesis of Quinolines | Request PDF. ResearchGate. [Link]

-

Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. ResearchGate. [Link]

-

Role of Mass Transfer in Phase Transfer Catalytic Heterogeneous Reaction Systems. PDF. [Link]

-

Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate. [Link]

-

Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. [Link]

-

phase transfer catalyst - Little Flower College Guruvayoor. Little Flower College Guruvayoor. [Link]

-

A Minireview of Phase-Transfer Catalysis and Recent Trends. MDPI. [Link]

-

Nucleophile Screening in Anion‐Binding Reissert‐Type Reactions of Quinolines with Chiral Tetrakis(triazole) Catalysts. ResearchGate. [Link]

-

Recent Progress in the Synthesis of Quinolines. ResearchGate. [Link]

-

1,2-Dihydroquinoline synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

-

Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC - NIH. [Link]

-

Structure elucidation of quinoline| NMR Spectroscopy - YouTube. YouTube. [Link]

-

Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. NIH. [Link]

- Methods for preparation of 1,2-dihydroquinolines - Google Patents.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

- Methods of synthesizing substituted 3-cyanoquinolines and intermediates thereof - Google Patents.

An In-Depth Technical Guide to 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a significant heterocyclic compound widely recognized in the field of organic chemistry. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into its molecular architecture, synthetic pathways, spectroscopic characterization, and its versatile applications as a chemical intermediate.

Introduction: The Significance of a Reissert Compound

This compound belongs to a class of compounds known as Reissert compounds. These are 1-acyl-2-cyano-1,2-dihydroquinolines or isoquinolines, which serve as pivotal intermediates in synthetic organic chemistry.[1][2] The unique structural arrangement of this compound, featuring a benzoyl group on the nitrogen atom and a nitrile group at the C2 position of the dihydroquinoline ring, imparts a rich and versatile reactivity, making it a valuable precursor for the synthesis of a variety of quinoline derivatives.[3]

Molecular Structure and Chemical Formula

The fundamental characteristics of this compound are summarized in the table below, providing a clear overview of its molecular identity.

| Property | Value |

| IUPAC Name | This compound[4][5] |

| Synonyms | 1-Benzoyl-2-cyano-1,2-dihydroquinoline, Reissert Compound |

| CAS Number | 13721-17-0[4][5] |

| Molecular Formula | C₁₇H₁₂N₂O[4][5][6] |

| Molecular Weight | 260.29 g/mol [4] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N[4] |

| InChI Key | ISINJAULVPSFFZ-UHFFFAOYSA-N[4][6] |

The molecule consists of a dihydroquinoline ring system where the nitrogen atom is acylated with a benzoyl group. A carbonitrile (cyano) group is attached to the carbon atom at the 2-position, which is a chiral center.

Synthesis: The Reissert Reaction

The primary method for synthesizing this compound is the Reissert reaction, a well-established named reaction in organic chemistry.[1][2] This reaction involves the treatment of quinoline with benzoyl chloride and a cyanide source, typically potassium cyanide or trimethylsilyl cyanide.[1][3]

Causality in Experimental Choices

The Reissert reaction is typically performed in a two-phase system, such as dichloromethane and water, to facilitate the reaction between the organic-soluble quinoline and benzoyl chloride and the water-soluble potassium cyanide.[3] The acylation of the quinoline nitrogen by benzoyl chloride forms a highly electrophilic N-acylquinolinium intermediate. This activation is crucial as it renders the C2 position susceptible to nucleophilic attack by the cyanide ion. Modern variations may employ anhydrous conditions using trimethylsilyl cyanide, which can improve yields, especially with reactive acid chlorides, by preventing hydrolysis.[3][7]

Reaction Mechanism

The mechanism of the Reissert reaction for the formation of this compound is a two-step process:

-

Formation of the N-acylquinolinium salt: The nitrogen atom of quinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a positively charged N-benzoylquinolinium intermediate.

-

Nucleophilic addition of cyanide: The cyanide ion then attacks the electron-deficient C2 position of the N-benzoylquinolinium salt, leading to the formation of the stable 1,2-dihydroquinolinecarbonitrile product.[3][8]

Caption: Mechanism of the Reissert Reaction for Quinoline.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve quinoline (1.0 eq.) in dichloromethane.

-

Addition of Reagents: Add an aqueous solution of potassium cyanide (1.5 eq.). Cool the vigorously stirred mixture in an ice bath.

-

Acylation: Add benzoyl chloride (1.2 eq.) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by thin-layer chromatography.

-

Work-up: Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Structural Elucidation and Spectroscopic Data

The structure of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectroscopic data.

¹H NMR Spectroscopy

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 6.0 | s | - |

| H-3 | ~ 5.8 | d | ~ 8.0 |

| H-4 | ~ 6.5 | d | ~ 8.0 |

| Aromatic-H | 7.0 - 8.0 | m | - |

Note: The exact chemical shifts can vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~ 60 |

| C-3 | ~ 120 |

| C-4 | ~ 130 |

| Cyano (-CN) | ~ 117 |

| Benzoyl (C=O) | ~ 168 |

| Aromatic-C | 125 - 140 |

Note: These are approximate values based on typical spectra of related compounds.

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| Cyano (C≡N) | ~ 2240 |

| Amide Carbonyl (C=O) | ~ 1660 |

| Aromatic C=C | 1600 - 1450 |

| C-H (aromatic) | 3100 - 3000 |

Mass Spectrometry

| Ion | m/z |

| [M]⁺ | 260 |

| [M-HCN]⁺ | 233 |

| [C₆H₅CO]⁺ | 105 |

| [C₉H₇N]⁺ | 129 |

The mass spectrum typically shows a molecular ion peak at m/z 260. A prominent fragment is often observed at m/z 105, corresponding to the benzoyl cation. Another significant fragment can arise from the loss of HCN.

Applications in Synthesis

This compound is a versatile synthetic intermediate.[3] The acidic proton at the C2 position can be deprotonated to form a stabilized anion, which can then react with various electrophiles.

Synthesis of Quinaldic Acids and Aldehydes

Acid-catalyzed hydrolysis of the Reissert compound leads to the formation of quinaldic acid (quinoline-2-carboxylic acid) and benzaldehyde.[1][3][8] This provides a method for the conversion of an acid chloride into an aldehyde.

Alkylation and Arylation

The anion generated from the Reissert compound can be alkylated or arylated, introducing a substituent at the C2 position. Subsequent hydrolysis can then lead to 2-substituted quinolines.

Precursor for Fused Heterocycles

The reactivity of the dihydroquinoline ring and the presence of multiple functional groups make this compound a useful starting material for the synthesis of more complex, fused heterocyclic systems.

Caption: Synthetic utility of this compound.

Conclusion

This compound stands as a cornerstone intermediate in heterocyclic chemistry. Its straightforward synthesis via the Reissert reaction, coupled with its diverse reactivity, provides a powerful tool for the construction of a wide array of quinoline-based molecules. This guide has provided a detailed examination of its structure, synthesis, and spectroscopic properties, underscoring its importance for professionals in chemical research and drug development.

References

-

Wikipedia. Reissert reaction. [Link]

-

Grokipedia. Reissert reaction. [Link]

-

PubChemLite. This compound (C17H12N2O). [Link]

-

Cambridge University Press. Reissert Reaction. [Link]

-

chemeurope.com. Reissert reaction. [Link]

-

PubChem. 2-Benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile | C17H12N2O | CID 230488. [Link]

-

PubChem. 2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl- | C17H12N2O | CID 26219. [Link]

-

Ruchirawat, S., Phadungkul, N., & Chuankamnerdkarn, M. A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. [Link]

Sources

- 1. Reissert reaction - Wikipedia [en.wikipedia.org]

- 2. Reissert_reaction [chemeurope.com]

- 3. grokipedia.com [grokipedia.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl- | C17H12N2O | CID 26219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C17H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

A Theoretical Exploration of 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile (BQC) Stability: A Technical Guide

Abstract

1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile (BQC), a prominent member of the Reissert compound family, serves as a critical intermediate in the synthesis of a diverse array of heterocyclic molecules, including valuable isoquinoline alkaloids. The transient nature and inherent stability of BQC are paramount to its synthetic utility, dictating reaction yields and pathway selections. This technical guide provides an in-depth exploration of the theoretical underpinnings of BQC stability. We delve into the computational methodologies employed to investigate its electronic structure, potential decomposition pathways, and the key factors governing its reactivity. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the theoretical principles that guide the application of Reissert compounds in modern organic synthesis.

Introduction: The Significance of Reissert Compounds and the Question of Stability

The Reissert reaction, first reported by Arnold Reissert in 1905, involves the reaction of quinoline or isoquinoline with an acyl chloride and a cyanide source to form a 1-acyl-1,2-dihydroquinoline-2-carbonitrile, commonly known as a Reissert compound.[1] These intermediates are highly valued for their ability to undergo subsequent reactions, enabling the introduction of substituents at the 1-position of the quinoline or isoquinoline ring system. The stability of the Reissert compound itself is a crucial, albeit often overlooked, aspect that directly impacts the efficiency and outcome of these synthetic transformations.

This compound (BQC) is a canonical example of a Reissert compound. Its stability is a delicate balance of electronic and steric factors inherent to its unique structure. Understanding the potential pathways for its degradation is essential for optimizing reaction conditions, minimizing side-product formation, and maximizing the yield of desired products. This guide will focus on the theoretical and computational approaches that provide a molecular-level understanding of BQC's stability.

Theoretical Methodologies for Assessing BQC Stability